1,3-Bis[4-(4-hydroxyphenyl)-2-thiazolyl]benzene
Description
1,3-Bis[4-(4-hydroxyphenyl)-2-thiazolyl]benzene is a symmetric aromatic compound featuring a central benzene ring flanked by two thiazole moieties, each substituted with a 4-hydroxyphenyl group. This structure combines the electron-rich thiazole heterocycle with phenolic hydroxyl groups, rendering it a candidate for applications in materials science and bioactive molecule development.
Structure
3D Structure
Properties
IUPAC Name |
4-[2-[3-[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]phenyl]-1,3-thiazol-4-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2O2S2/c27-19-8-4-15(5-9-19)21-13-29-23(25-21)17-2-1-3-18(12-17)24-26-22(14-30-24)16-6-10-20(28)11-7-16/h1-14,27-28H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAVUOVQMFPDJEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC(=CS2)C3=CC=C(C=C3)O)C4=NC(=CS4)C5=CC=C(C=C5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1421262-08-9 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1421262-08-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[4-(4-hydroxyphenyl)-2-thiazolyl]benzene typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxybenzaldehyde with thiosemicarbazide to form 4-(4-hydroxyphenyl)-2-thiazolylamine. This intermediate is then reacted with 1,3-dibromobenzene under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors, controlled reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Oxidation Reactions
The thiazole rings in this compound are susceptible to oxidation. Studies on similar thiazole derivatives indicate that oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can oxidize the sulfur atom in the thiazole moiety, leading to sulfoxide or sulfone derivatives . The hydroxyphenyl groups may also undergo oxidation to form quinone-like structures under strong acidic conditions.
Key conditions:
-
H₂O₂ (3–30% in acetic acid, 50–80°C)
-
KMnO₄ (aqueous alkaline medium, room temperature)
Reduction Reactions
Reduction primarily targets the thiazole rings. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) have been shown to reduce the C=N bonds in thiazoles to form thiazolidines . The hydroxyphenyl groups remain intact under mild reducing conditions.
Example reaction pathway:
Substitution Reactions
The hydroxyl groups on the phenyl rings participate in nucleophilic aromatic substitution (NAS) reactions. Halogenation with PCl₅ or SOCl₂ converts hydroxyl groups to chlorides, enabling further functionalization . Thiazole nitrogen atoms can also undergo alkylation or acylation.
Table 1: Substitution Reagents and Products
| Reagent | Target Site | Product |
|---|---|---|
| SOCl₂ | -OH (hydroxyphenyl) | -Cl |
| CH₃I (K₂CO₃) | Thiazole N | N-methylated thiazole |
| Acetyl chloride | Thiazole N | N-acetylated thiazole |
Coordination Chemistry
The compound acts as a polydentate ligand due to its pyridine-like nitrogen atoms in thiazoles and hydroxyl oxygen atoms. It forms stable complexes with transition metals such as Cu(II) and Zn(II) , which are studied for catalytic and antimicrobial applications .
Example complexation:
Cross-Coupling Reactions
The benzene core facilitates Suzuki-Miyaura coupling with aryl boronic acids in the presence of Pd(PPh₃)₄ , enabling the introduction of diverse aryl groups. This reactivity is critical for synthesizing advanced materials .
Optimized conditions:
-
Catalyst: Pd(PPh₃)₄ (2 mol%)
-
Base: K₂CO₃
-
Solvent: DMF/H₂O (3:1), 80°C
Acid-Base Reactivity
The hydroxyphenyl groups exhibit weak acidity () and can deprotonate in basic media (e.g., NaOH), forming phenoxide ions that enhance solubility in polar solvents .
Photochemical Reactions
Under UV light, the compound undergoes photooxidation at the thiazole rings, generating reactive oxygen species (ROS). This property is exploited in photocatalytic applications .
Comparative Reactivity Insights
Table 2: Reactivity Comparison with Analogues
| Compound | Oxidation Sensitivity | Reduction Yield |
|---|---|---|
| 1,3-Bis[4-(4-hydroxyphenyl)-2-thiazolyl]benzene | High (thiazole S) | 75–85% |
| 1,3-Bis(4-hydroxyphenoxy)benzene | Low | N/A |
| Bisphenol M | Moderate (phenolic -OH) | 60–70% |
Scientific Research Applications
1,3-Bis[4-(4-hydroxyphenyl)-2-thiazolyl]benzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-Bis[4-(4-hydroxyphenyl)-2-thiazolyl]benzene involves its interaction with molecular targets through hydrogen bonding, π-π stacking, and other non-covalent interactions. These interactions can affect the function of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Structural Comparison of Analogous Compounds
Key Observations :
- Polarity and Solubility: The hydroxyphenyl derivative exhibits higher polarity than bromophenyl or pyridyl analogs due to –OH groups, enhancing solubility in polar solvents (e.g., DMSO or ethanol) .
- Electronic Effects : Bromine’s electron-withdrawing nature in the bromophenyl analog may reduce electron density in the thiazole ring compared to the electron-donating –OH group .
Physicochemical Properties
Table 2: Physicochemical Data of Selected Compounds
Thermal Behavior : The bromophenyl analog’s higher molecular weight and halogen substituents contribute to its elevated melting point and thermal stability compared to the hydroxyphenyl derivative .
Activity Insights :
Biological Activity
1,3-Bis[4-(4-hydroxyphenyl)-2-thiazolyl]benzene is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound (CHNOS) has a molecular weight of 428.53 g/mol. The compound features a thiazole ring which is known for its potential biological activities.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of thiazole derivatives, including this compound. The compound has shown effectiveness against various bacterial strains.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 6.25 μg/mL |
| Escherichia coli | 12.5 μg/mL |
| Klebsiella pneumoniae | 12.5 μg/mL |
| Pseudomonas aeruginosa | 6.25 μg/mL |
These results indicate that the compound exhibits potent antimicrobial activity, particularly against Gram-positive bacteria .
Anticancer Activity
The anticancer potential of thiazole derivatives has been extensively studied, with promising results for compounds similar to this compound. Research indicates that these compounds can inhibit the growth of various cancer cell lines.
- Case Study : In a study evaluating the cytotoxic effects of thiazole derivatives on breast cancer cells, it was found that certain derivatives led to significant cell death at concentrations as low as 10 μM. The mechanism was attributed to the induction of apoptosis and disruption of the cell cycle .
Antioxidant Activity
The antioxidant properties of this compound have also been investigated. Compounds with similar structures have demonstrated the ability to scavenge free radicals effectively.
- Study Findings : In vitro assays showed that thiazole derivatives could reduce oxidative stress markers in cells, suggesting a protective effect against oxidative damage .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymes : The compound has been shown to inhibit key enzymes involved in microbial metabolism and cancer cell proliferation.
- Induction of Apoptosis : Studies indicate that thiazole derivatives can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Antioxidant Defense : By enhancing cellular antioxidant defenses, these compounds can mitigate oxidative stress-related damage.
Q & A
Q. What are the standard synthetic routes for 1,3-Bis[4-(4-hydroxyphenyl)-2-thiazolyl]benzene, and how can reaction conditions be optimized for yield improvement?
- Methodological Answer : The synthesis typically involves condensation reactions between hydroxyphenyl-thiazole precursors and a central benzene derivative. A common approach is refluxing substituted aldehydes (e.g., 4-hydroxybenzaldehyde) with thiazole-containing intermediates in ethanol under acidic catalysis (e.g., glacial acetic acid) for 4–6 hours . Optimization strategies include:
- Molar Ratios : Adjusting reactant stoichiometry (e.g., 1:1 to 1:1.2) to drive completion.
- Solvent Systems : Testing polar aprotic solvents (DMF, DMSO) to enhance solubility of aromatic intermediates.
- Catalysts : Screening acid/base catalysts (e.g., p-toluenesulfonic acid) to accelerate cyclization.
Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm the presence of hydroxyphenyl (δ 6.5–7.5 ppm) and thiazole (δ 7.8–8.2 ppm) moieties. Aromatic coupling patterns validate substitution positions .
- FT-IR : Peaks at 3200–3500 cm (O–H stretch) and 1600–1650 cm (C=N thiazole) ensure functional group integrity .
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) paired with high-resolution MS verifies purity (>95%) and molecular ion peaks .
Q. What are the established protocols for handling and storing this compound to ensure stability?
- Methodological Answer :
- Storage : Under inert atmosphere (argon) at –20°C in amber vials to prevent oxidation and photodegradation .
- Handling : Use gloveboxes for air-sensitive steps. Solubility in DMSO (10 mM stock solutions) minimizes degradation during biological assays .
Advanced Research Questions
Q. How can density functional theory (DFT) calculations be applied to predict the electronic properties and reactivity of this compound?
- Methodological Answer :
- Computational Workflow :
Optimize geometry using B3LYP/6-31G(d) basis sets.
Calculate HOMO-LUMO gaps to assess charge-transfer potential (e.g., for OLED applications) .
Simulate electrostatic potential maps to identify nucleophilic/electrophilic sites for functionalization .
- Validation : Compare DFT-predicted UV-Vis spectra with experimental data (λmax ~350 nm) to refine computational models .
Q. What strategies can resolve contradictions in biological activity data across different in vitro models?
- Methodological Answer :
- Dose-Response Curves : Standardize assays (e.g., MTT for cytotoxicity) across cell lines (HEK293 vs. HeLa) to isolate cell-type-specific effects .
- Metabolic Stability : Pre-treat compounds with liver microsomes to assess degradation kinetics, ensuring observed activity is not artifactually reduced .
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases), reconciling discrepancies in IC50 values .
Q. How does the introduction of electron-withdrawing/donating groups on the hydroxyphenyl rings affect the compound’s photophysical properties?
- Methodological Answer :
- Substituent Screening : Synthesize derivatives with –NO2 (electron-withdrawing) or –OCH3 (electron-donating) groups.
- Photophysical Analysis :
- Fluorescence Quenching : –NO2 reduces quantum yield (Φ from 0.45 to 0.12) due to enhanced intersystem crossing .
- Stokes Shift : –OCH3 increases shift (~50 nm), indicating stabilized excited states .
- Applications : Tailor substituents for specific optoelectronic roles (e.g., –CF3 for enhanced electron transport in OLEDs) .
Data Contradiction Analysis
Q. Why do synthetic yields vary significantly between reported methods, and how can reproducibility be improved?
- Methodological Answer :
- Root Causes :
- Moisture Sensitivity : Thiazole intermediates hydrolyze in humid conditions; use molecular sieves during reactions .
- Catalyst Loading : Excess acid (e.g., >5 mol% acetic acid) promotes side reactions (e.g., aldol condensation) .
- Reproducibility Checklist :
Strict anhydrous conditions (Schlenk line).
Monitor reaction progress via TLC (hexane/ethyl acetate 3:1).
Standardize purification (e.g., gradient column chromatography) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
